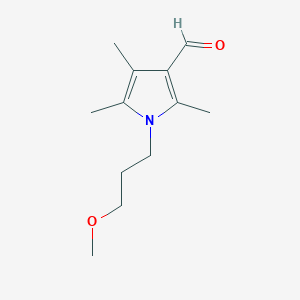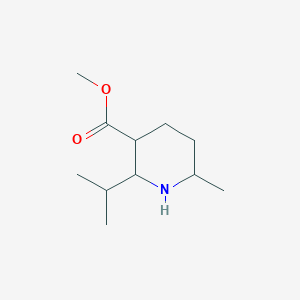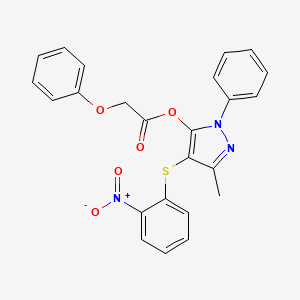
3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenoxyacetate is a chemical compound with potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. It exhibits unique biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenoxyacetate is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It may also act by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cell proliferation, induce apoptosis, and enhance the immune system. It has also been shown to reduce oxidative stress and protect against DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenoxyacetate in lab experiments include its unique properties and potential applications in medicinal chemistry. However, its limitations include its relatively high cost and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenoxyacetate. These include:
1. Further studies to elucidate its mechanism of action.
2. Evaluation of its potential use as a drug delivery system.
3. Investigation of its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders.
4. Synthesis of analogs to improve its efficacy and reduce its toxicity.
5. Development of new methods for its synthesis to reduce costs and increase yield.
Conclusion:
3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenoxyacetate is a promising compound with potential applications in scientific research. Its unique properties make it a promising candidate for further research in the field of medicinal chemistry. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 2-phenoxyacetate can be achieved using different methods. One of the most common methods involves the reaction of 2-nitrothiophenol with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a base, followed by the reaction with 2-phenoxyacetyl chloride. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
This compound has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been evaluated for its potential use as a drug delivery system.
Propiedades
IUPAC Name |
[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-17-23(33-21-15-9-8-14-20(21)27(29)30)24(26(25-17)18-10-4-2-5-11-18)32-22(28)16-31-19-12-6-3-7-13-19/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHUXSMRANSSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)COC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2769950.png)
![N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2769951.png)
![5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2769954.png)
![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2769957.png)
![2-(4-ethylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2769958.png)
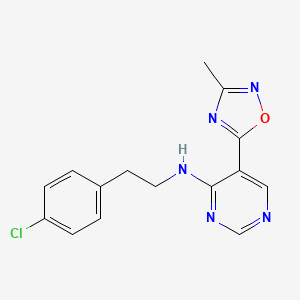
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2769961.png)
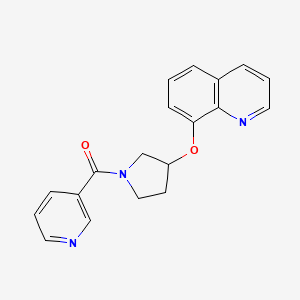
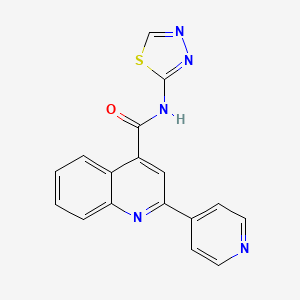


![2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2769970.png)
